Ring-Expansion Outcome: 1,3-Dithiepane vs. 1,3-Dithiolane
In a base-mediated rearrangement of α-dithioacetyl propargylamines, the ring size of the starting cyclic dithioacetal dictates the size of the resulting S,S-heterocycle. Propargylamines bearing a 7-membered 1,3-dithiepane ring rearranged to yield 10-membered S,S-heterocycles, whereas those bearing a 5-membered 1,3-dithiolane ring yielded 8-membered S,S-heterocycles under the same conditions [1].
| Evidence Dimension | Product Ring Size from Rearrangement |
|---|---|
| Target Compound Data | 10-membered S,S-heterocycle |
| Comparator Or Baseline | 1,3-Dithiolane (5-membered) yields 8-membered S,S-heterocycle |
| Quantified Difference | +2 membered ring expansion differential |
| Conditions | Base-mediated rearrangement of α-dithioacetyl propargylamines in DMF using KOtBu |
Why This Matters
This ring-size-dependent divergence is critical for synthetic planning, as it enables access to distinct medium-sized S-heterocycles (8- vs. 10-membered) that are otherwise challenging to construct via intramolecular cyclization due to unfavorable transannular interactions and torsional strains [1].
- [1] Dinc, M.; Ismailoglu, E.; Mert, Z.; Kaya, K.; Tayanc, M.; Yucel, B. Base-Mediated Rearrangement of α-Dithioacetyl Propargylamines via Expansion of Dithioacetyl Ring: Synthesis of Medium-Sized S,S-Heterocycles. Organic Letters 2023, 25 (22), 4028–4032. DOI: 10.1021/acs.orglett.3c01118 View Source
